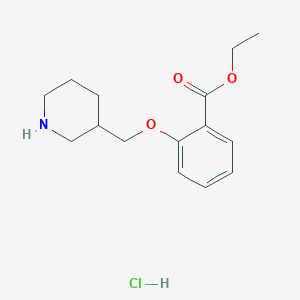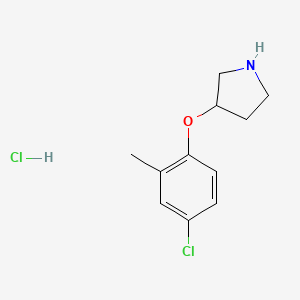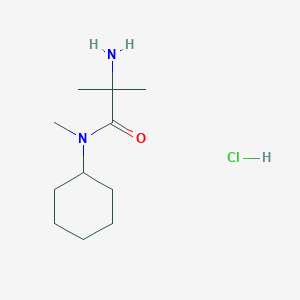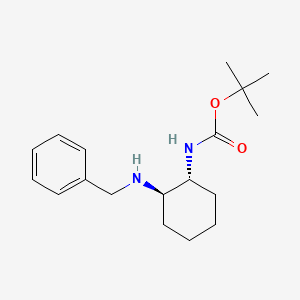
2-(2-氟-5-甲基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼烷
描述
The compound “2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring (which is a portion of the molecule that resembles benzene) with a fluorine atom and a methyl group attached. This is connected to a dioxaborolane ring, which includes two oxygen atoms and a boron atom .Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of the boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .科学研究应用
合成和结构分析
巯基和哌嗪甲基苯硼酸衍生物的合成:该化合物已被用于合成对丝氨酸蛋白酶(包括凝血酶)具有抑制活性的衍生物。这些衍生物在固态和溶液中进行了研究,显示出弱的 N-B 配位 (Spencer 等,2002)。
结构和 DFT 研究:该化合物一直是涉及带有苯环的硼酸酯中间体的研究的一部分。其分子结构已通过各种光谱方法和 X 射线衍射得到证实,并使用密度泛函理论 (DFT) 进一步分析 (Huang 等,2021)。
在聚合物合成中的应用
松油醇硼酸酯取代的芪的合成:该化合物在合成新型芪衍生物中发挥了重要作用。这些衍生物在 LCD 技术中用于合成共轭聚烯烃新材料以及作为神经退行性疾病的潜在治疗剂具有潜在应用 (Das 等,2015)。
铃木-宫浦偶联聚合:它在聚合过程中发挥了关键作用,产生了分子量分布窄且头尾规则性接近完美的聚(3-己基噻吩)。这一过程对于生产高质量聚合物材料具有重要意义 (Yokozawa 等,2011)。
先进材料开发
亮荧光发射调谐纳米粒子:该化合物已用于开发杂双功能聚芴,这对于创建具有明亮荧光发射的稳定纳米粒子至关重要。这些纳米粒子具有广泛的应用,包括生物成像和材料科学 (Fischer 等,2013)。
检测活细胞中的过氧化氢:该化合物的衍生物已被开发用于灵敏和选择性地检测活细胞中的过氧化氢,展示了其在生物学研究和医疗保健中的应用 (Nie 等,2020)。
作用机制
- The primary target of this compound is likely a specific enzyme or receptor involved in a biological process. Unfortunately, I couldn’t find specific information on the exact target for this compound. However, boron-containing compounds like this one are often used in Suzuki–Miyaura (SM) cross-coupling reactions, which involve palladium-catalyzed carbon–carbon bond formation . The compound’s target may be related to this process.
- In SM coupling, oxidative addition occurs with electrophilic organic groups, where palladium becomes oxidized to form a new Pd–C bond. Transmetalation, on the other hand, involves nucleophilic organic groups being transferred from boron to palladium .
Target of Action
Mode of Action
安全和危害
生化分析
Biochemical Properties
2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s boron atom can form reversible covalent bonds with hydroxyl groups in biomolecules, which is essential for its role in Suzuki-Miyaura coupling reactions. This interaction is crucial for the transmetalation step, where the boron atom transfers an organic group to a palladium catalyst, enabling the formation of new carbon-carbon bonds .
Cellular Effects
The effects of 2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various cell types and cellular processes are not extensively documented. Its role in facilitating organic synthesis suggests that it could influence cell function by interacting with cellular enzymes and proteins involved in metabolic pathways. The compound may affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of key intermediates and cofactors .
Molecular Mechanism
At the molecular level, 2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through the formation of reversible covalent bonds with hydroxyl groups in biomolecules. This interaction is critical for its role in Suzuki-Miyaura coupling reactions, where the boron atom transfers an organic group to a palladium catalyst. This transmetalation step is essential for the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are important considerations. The compound is generally stable under standard storage conditions, but its reactivity can decrease over time if exposed to moisture or air. Long-term studies on its effects on cellular function are limited, but its role in organic synthesis suggests that it may have lasting impacts on the availability of key intermediates and cofactors in biochemical reactions .
Dosage Effects in Animal Models
The effects of 2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at different dosages in animal models have not been extensively studied. As with many chemical compounds, it is likely that higher doses could lead to toxic or adverse effects. Threshold effects may be observed at lower dosages, where the compound facilitates specific biochemical reactions without causing significant toxicity .
Metabolic Pathways
2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in metabolic pathways related to organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, particularly in the context of Suzuki-Miyaura coupling reactions. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Subcellular Localization
The subcellular localization of 2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not extensively studied. Its role in organic synthesis suggests that it may be directed to specific compartments or organelles where it can interact with enzymes and proteins involved in metabolic pathways. Targeting signals or post-translational modifications may play a role in directing the compound to these specific locations .
属性
IUPAC Name |
2-(2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBIIDZQZBLHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440789.png)
![2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1440790.png)

![4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1440795.png)
![4-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1440796.png)

![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)

![3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440801.png)
![4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1440802.png)

![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine succinate](/img/structure/B1440806.png)

![3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1440811.png)